Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-carbamoylcyclobutane-1-carboxylate. This nomenclature reflects the compound's structural composition, which consists of a cyclobutane ring bearing two substituents at the 1-position: an ethyl ester group and a carbamoyl (aminocarbonyl) group. The International Union of Pure and Applied Chemistry naming system emphasizes the cyclobutane as the parent ring system, with the carboxylate ester as the principal functional group and the carbamoyl substituent as a secondary functional group.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as CCOC(=O)C1(CCC1)C(=O)N. This notation clearly indicates the presence of the ethyl ester group (CCOC(=O)) attached to a quaternary carbon center within the cyclobutane ring (C1(CCC1)), which also bears an amide functional group (C(=O)N).
The International Chemical Identifier representation provides additional structural detail: InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10). This notation describes the connectivity pattern, indicating that the compound contains eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The corresponding International Chemical Identifier Key is XJENSZIDXWFFGW-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical information systems.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The compound is officially registered under Chemical Abstracts Service registry number 1142198-19-3. This unique numerical identifier serves as the definitive reference for this specific chemical entity in chemical databases, regulatory documents, and scientific literature. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or language differences.
Several alternative chemical designations exist for this compound in chemical literature and commercial databases. The most commonly encountered synonyms include "Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester" and "this compound". These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the carboxylic acid derivative nature and others highlighting the aminocarbonyl substitution pattern.
Additional catalog-specific designations include various alphanumeric codes used by chemical suppliers and research institutions. For instance, the compound appears in chemical databases with identifiers such as MFCD12028482 and other vendor-specific catalog numbers. These designations facilitate procurement and inventory management within research and industrial settings.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C8H13NO3. This formula indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The molecular weight is precisely calculated as 171.19 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms.
Detailed elemental analysis reveals the mass contribution of each element to the overall molecular weight. The carbon content comprises approximately 56.13% of the total molecular mass, reflecting the significant contribution of the cyclobutane ring and ethyl ester components. The hydrogen content accounts for approximately 7.65% of the molecular weight, primarily from the cyclobutane ring hydrogens and the ethyl group. The nitrogen content represents approximately 8.18% of the molecular mass, originating solely from the aminocarbonyl functional group. The oxygen content constitutes approximately 28.04% of the molecular weight, distributed among the ester carbonyl, ester oxygen, and amide carbonyl groups.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 8 | 12.011 | 96.088 | 56.13% |
| Hydrogen | 13 | 1.008 | 13.104 | 7.65% |
| Nitrogen | 1 | 14.007 | 14.007 | 8.18% |
| Oxygen | 3 | 15.999 | 47.997 | 28.04% |
| Total | 25 | - | 171.196 | 100.00% |
The monoisotopic mass of the compound is 171.08954 daltons, which represents the exact mass calculated using the most abundant isotope of each element. This precise mass value is particularly important for mass spectrometry applications and high-resolution analytical techniques.
Isomeric Considerations and Stereochemical Configuration
The structural analysis of this compound reveals several important stereochemical considerations related to the cyclobutane ring system and the substitution pattern at the quaternary carbon center. The cyclobutane ring itself exists in a non-planar conformation due to the significant angle strain associated with the four-membered ring structure, where the internal bond angles deviate substantially from the tetrahedral angle of 109.5 degrees.
The compound features a quaternary carbon center at the 1-position of the cyclobutane ring, where both the ethyl ester and aminocarbonyl groups are attached. This quaternary substitution pattern eliminates potential stereoisomerism at this carbon center, as there are no hydrogen atoms present that could give rise to configurational isomers. The absence of stereogenic centers in the molecule means that the compound exists as a single stereoisomer under standard conditions.
However, the cyclobutane ring system itself can adopt different conformational arrangements. The four-membered ring typically exhibits puckering, with the ring adopting a slightly bent conformation to minimize torsional strain and non-bonded interactions. The degree of puckering can vary dynamically in solution, leading to conformational flexibility that may influence the compound's chemical reactivity and physical properties.
The aminocarbonyl functional group introduces additional conformational considerations, as the amide bond can exist in different rotational conformations around the carbon-nitrogen bond. The primary amide group (containing two hydrogen atoms on nitrogen) can adopt various orientations that may be influenced by intramolecular hydrogen bonding interactions with other functional groups or intermolecular associations in solid state or concentrated solutions.
| Structural Feature | Description | Implications |
|---|---|---|
| Quaternary Carbon | 1-position of cyclobutane | No stereoisomerism possible |
| Ring Puckering | Non-planar cyclobutane | Conformational flexibility |
| Amide Rotation | C-N bond rotation | Multiple conformers possible |
| Ring Strain | Four-membered ring | Enhanced reactivity |
The structural rigidity imposed by the cyclobutane ring, combined with the presence of two different carbonyl-containing functional groups, creates a unique three-dimensional molecular architecture that influences both the chemical behavior and potential biological activity of this compound. The constrained geometry may facilitate specific molecular interactions while the dual carbonyl functionality provides multiple sites for chemical modification or biological recognition.
Properties
IUPAC Name |
ethyl 1-carbamoylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENSZIDXWFFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190287 | |
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142198-19-3 | |
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Cyclobutanecarboxylic Acid
The initial step involves converting cyclobutanecarboxylic acid into its ethyl ester derivative. This is typically achieved by:
- Reacting cyclobutanecarboxylic acid with ethanol.
- Using a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Conducting the reaction under reflux conditions to drive esterification to completion.
$$
\text{Cyclobutanecarboxylic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{Ethyl cyclobutanecarboxylate} + \text{H}_2\text{O}
$$
| Parameter | Condition |
|---|---|
| Catalyst | Concentrated sulfuric acid |
| Temperature | 60–80 °C (reflux) |
| Reaction Time | 4–8 hours |
| Molar Ratio (acid:EtOH) | 1:2 to 1:3 |
| Workup | Neutralization and extraction |
Aminocarbonylation to Introduce the Aminocarbonyl Group
The ethyl cyclobutanecarboxylate intermediate is then converted to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate by introducing the aminocarbonyl moiety. Common aminocarbonylation methods include:
- Phosgene or Phosgene Equivalents: Reacting the ester with phosgene or safer equivalents like triphosgene to form an acyl chloride intermediate, followed by reaction with ammonia or an amine to yield the aminocarbonyl group.
- Carbonyldiimidazole (CDI) Method: Activation of the ester with CDI, followed by nucleophilic attack by ammonia or an amine to form the amide linkage.
Reaction Scheme (Phosgene Route):
$$
\text{Ethyl cyclobutanecarboxylate} \xrightarrow[\text{Phosgene}]{\text{Base}} \text{Acyl chloride intermediate} \xrightarrow[\text{NH}_3]{\text{Solvent}} \text{this compound}
$$
| Parameter | Condition |
|---|---|
| Reagent | Phosgene or triphosgene |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane or THF |
| Temperature | 0–25 °C |
| Reaction Time | 1–3 hours |
| Ammonia Source | Gaseous NH3 or ammonium salts |
Alternative Synthetic Approaches
Direct Amidation of Cyclobutanecarboxylic Acid Derivatives
Some protocols describe direct amidation of cyclobutanecarboxylic acid derivatives using coupling agents such as:
- Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Carbonyldiimidazole (CDI)
These agents activate the carboxylic acid or ester group, facilitating nucleophilic attack by ammonia to form the aminocarbonyl group without isolating intermediates.
Industrial Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity while minimizing hazardous reagent exposure (e.g., phosgene).
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Esterification | Cyclobutanecarboxylic acid, ethanol, H2SO4, reflux | Simple, high yield | Requires acid catalyst, water removal needed |
| 2 | Aminocarbonylation (Phosgene) | Phosgene/triphosgene, base, NH3, DCM, 0–25 °C | High reactivity, well-established | Phosgene toxicity, requires careful handling |
| 2 | Aminocarbonylation (CDI) | Carbonyldiimidazole, NH3, THF, room temp | Safer than phosgene, mild conditions | CDI cost, possible side reactions |
| Alternative | Direct Amidation with Coupling Agents | DCC or EDC, NH3, solvent, room temp | One-pot, avoids isolation steps | Coupling agent removal, cost |
| Industrial | Continuous Flow Synthesis | Optimized flow conditions, automated control | Scalable, safer, efficient | Requires specialized equipment |
Research Findings and Optimization Data
- Yield Optimization: Esterification yields typically exceed 85% under optimized reflux conditions with excess ethanol and acid catalyst. Aminocarbonylation yields range from 70–90% depending on reagent purity and reaction time.
- Purity: Purification by recrystallization or chromatography yields >98% pure this compound.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to monitor reaction progress and confirm functional group transformations.
- Safety Considerations: Phosgene use requires stringent safety protocols; alternatives like CDI are preferred in research labs.
Scientific Research Applications
Chemistry
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate serves as an important intermediate in synthesizing various cyclobutane derivatives. These derivatives are valuable for studying ring strain and reactivity in organic chemistry.
Biology
In biological research, this compound is utilized in developing bioactive molecules and enzyme inhibitors. Its structural characteristics allow it to interact with biological targets effectively.
Medicine
The compound acts as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects, particularly in treating metabolic disorders and cardiovascular diseases.
Industry
In industrial applications, this compound is employed to produce specialty chemicals and materials with unique properties, enhancing product performance in various sectors.
Preliminary studies indicate that this compound exhibits several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of squalene synthase, involved in cholesterol biosynthesis.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating potential effects through modulation of inflammatory pathways.
- Anticancer Potential : Research suggests that cyclobutane derivatives can inhibit cancer cell proliferation.
Case Study 1: Inhibition of Squalene Synthase
A study investigated the effects of this compound on squalene synthase activity in vitro. The results indicated a significant reduction in enzyme activity at higher concentrations.
| Concentration (µM) | Squalene Synthase Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Anticancer Activity
In another study, the compound was tested against human melanoma cell lines (SK-Mel-2). The treatment led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (% Remaining) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Structural Analogues: Cyclobutane vs. Cyclopentane Derivatives
Ethyl 1-(Aminocarbonyl)cyclopentanecarboxylate
- Structure: Cyclopentane ring (5-membered) with aminocarbonyl and ethyl ester groups.
- Key Differences :
- Ring Strain : Cyclopentane has lower angle strain than cyclobutane, resulting in higher thermodynamic stability.
- Reactivity : Reduced strain in cyclopentane derivatives may decrease propensity for ring-opening reactions compared to cyclobutane analogs.
- Applications : Used in peptide mimetics due to conformational flexibility .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane with methylamino (-NHCH₃) and methyl ester groups.
- Key Differences: Substituent Effects: Methylamino lacks the hydrogen-bonding capacity of aminocarbonyl, reducing solubility in polar solvents. Synthesis: Prepared via nucleophilic substitution of cyclobutane precursors, as evidenced by patent literature .
Substituent Variations: Electronic and Steric Effects
Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
- Structure : Cyclobutane with trifluoromethyl (-CF₃) and ethyl ester groups.
- Key Differences :
Ethyl 1-(4-Hydroxybenzyl)cyclobutanecarboxylate
- Structure : Cyclobutane with 4-hydroxybenzyl and ethyl ester groups.
- Key Differences: Polarity: The phenolic -OH group increases hydrophilicity (pKa ~10.10) compared to the aminocarbonyl derivative. Biological Relevance: Potential use in prodrugs due to pH-sensitive hydroxyl group .
Functional Group Comparisons: Urea vs. Carbamate Derivatives
Ethyl 1-(Benzylideneamino)cyclopentanecarboxylate
- Structure: Cyclopentane with benzylideneamino (Schiff base) and ethyl ester groups.
- Key Differences: Hydrogen Bonding: The imine group (-C=N-) lacks hydrogen-bond donors, unlike the aminocarbonyl group. Stability: Schiff bases are prone to hydrolysis under acidic conditions .
Ethyl 1-(Bromomethyl)cyclobutanecarboxylate
- Structure : Cyclobutane with bromomethyl (-CH₂Br) and ethyl ester groups.
- Key Differences :
- Reactivity : Bromine serves as a leaving group, enabling alkylation or cross-coupling reactions.
- Synthetic Utility : Intermediate in Suzuki-Miyaura couplings .
Biological Activity
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with an aminocarbonyl and ethyl ester functional group. Its unique structure contributes to its reactivity and potential biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 1142198-19-3 |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It is believed to interact with various enzymes by binding to their active sites, thus blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in developing therapeutic agents targeting specific biological pathways, particularly in cancer and metabolic disorders .
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. By inhibiting this enzyme, the compound may reduce cholesterol levels, which is beneficial in managing hyperlipidemia and related cardiovascular diseases .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways.
- Anticancer Potential : Research indicates that cyclobutane derivatives can inhibit cancer cell proliferation. This compound's structural features may enhance its efficacy against specific cancer types by disrupting cellular signaling pathways .
Case Study 1: Inhibition of Squalene Synthase
A study investigated the effects of this compound on squalene synthase activity in vitro. The results demonstrated a significant reduction in enzyme activity at concentrations above 10 µM, indicating its potential as a cholesterol-lowering agent.
| Concentration (µM) | Squalene Synthase Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Anticancer Activity
In another study, the compound was tested against several human melanoma cell lines (SK-Mel-2). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (% Remaining) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, and how do reaction conditions influence yield?
- The synthesis typically involves two steps: (1) constructing the cyclobutane ring via [2+2] cycloaddition or ring-closing metathesis and (2) introducing functional groups. For example, ethyl esterification can precede aminocarbonylation. A common approach is amidating a pre-formed cyclobutanecarboxylic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) . Reaction conditions (e.g., solvent polarity, temperature) critically impact yield due to the cyclobutane ring’s strain—polar aprotic solvents (DMF) at 0–25°C are often optimal .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR resolve the cyclobutane ring’s strained geometry (e.g., distinctive coupling constants for adjacent protons). The ethyl ester’s triplet (~1.2 ppm) and quartet (~4.1 ppm) are diagnostic. The aminocarbonyl group’s NH may appear as a broad singlet (~6–7 ppm) .
- IR Spectroscopy : Strong carbonyl stretches for the ester (~1740 cm) and amide (~1650 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (CHNO) and fragmentation patterns .
Q. How does the cyclobutane ring’s strain influence the compound’s stability and reactivity?
- The ring’s angle strain (~90° bond angles) increases reactivity toward ring-opening under acidic/basic conditions. Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the ester group at pH > 10, while the amide remains intact below pH 7. Storage recommendations: inert atmosphere, −20°C, and desiccated to prevent degradation .
Advanced Research Questions
Q. What computational methods aid in predicting the stereoelectronic properties of this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclobutane ring’s puckering and electron distribution. These predict nucleophilic attack sites (e.g., ester carbonyl) and guide derivatization strategies. Molecular dynamics simulations assess solvation effects on reactivity .
Q. How can contradictory data on synthetic yields be resolved in multi-step protocols?
- Discrepancies often arise from impurities in intermediates or uncontrolled reaction conditions. Strategies include:
- Intermediate Purity : HPLC or GC-MS analysis after each step.
- Reaction Monitoring : In situ IR or H NMR to track amide bond formation.
- Replication : Strict adherence to reported protocols (e.g., solvent drying, inert atmosphere) .
Q. What are the structure-activity relationship (SAR) considerations for modifying this compound in drug discovery?
- Key modifications include:
- Ring Substitution : Adding electron-withdrawing groups (e.g., halogens) to the cyclobutane ring to modulate electron density and bioavailability.
- Amide Bioisosteres : Replacing the aminocarbonyl with sulfonamides or ureas to enhance metabolic stability.
- Ester Hydrolysis : Prodrug strategies by replacing the ethyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .
Q. What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?
- The cyclobutane ring’s planar chirality complicates resolution. Solutions include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during ring formation.
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers.
- Chiral Chromatography : Preparative HPLC with amylose-based columns .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, exact reagent grades) to mitigate variability .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .
- Biological Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
